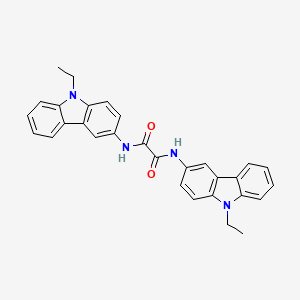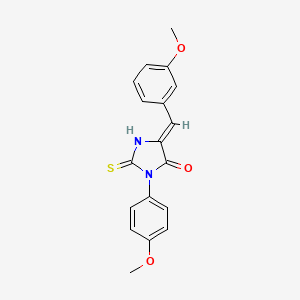![molecular formula C26H33N5O2 B11590171 4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide](/img/structure/B11590171.png)
4-(8-benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound with potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a pyrano[3,4-c]pyridine core with a pyrazinecarboxamide moiety, making it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide involves multiple steps, including the formation of the pyrano[3,4-c]pyridine core and subsequent functionalization to introduce the pyrazinecarboxamide group.
Formation of Pyrano[3,4-c]pyridine Core: The initial step involves the cyclization of appropriate precursors under controlled conditions to form the pyrano[3,4-c]pyridine core. This step typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Functionalization: The next step involves the introduction of the benzyl, cyano, and dimethyl groups to the core structure. This is achieved through a series of substitution reactions using reagents such as benzyl bromide, sodium cyanide, and methyl iodide.
Formation of Pyrazinecarboxamide Moiety: The final step involves the coupling of the functionalized pyrano[3,4-c]pyridine core with a pyrazinecarboxamide precursor. This step may require the use of coupling agents and specific reaction conditions to achieve the desired product.
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure cost-effectiveness and high yield.
化学反应分析
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dimethyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it to an amine. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions at the benzyl and pyrazinecarboxamide moieties. Common reagents for these reactions include alkyl halides and nucleophiles such as amines and thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of oncology and neurology.
Biological Studies: The compound can be used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Pharmaceutical Research: The compound can be used as a lead compound for the development of new pharmaceuticals with improved efficacy and safety profiles.
Industrial Applications: The compound’s chemical properties make it suitable for use in various industrial applications, including the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
相似化合物的比较
4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide can be compared with other similar compounds, such as:
4-(5-Cyano-8-isopropyl-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyl-1-piperazinecarboxamide: This compound features a similar pyrano[3,4-c]pyridine core but with different substituents, leading to variations in its chemical and biological properties.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share structural similarities with the pyrazinecarboxamide moiety and exhibit similar biological activities, particularly in the context of enzyme inhibition and receptor binding.
The uniqueness of 4-(8-Benzyl-5-cyano-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)-N-propyltetrahydro-1(2H)-pyrazinecarboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
属性
分子式 |
C26H33N5O2 |
|---|---|
分子量 |
447.6 g/mol |
IUPAC 名称 |
4-(8-benzyl-5-cyano-3,3-dimethyl-1,4-dihydropyrano[3,4-c]pyridin-6-yl)-N-propylpiperazine-1-carboxamide |
InChI |
InChI=1S/C26H33N5O2/c1-4-10-28-25(32)31-13-11-30(12-14-31)24-21(17-27)20-16-26(2,3)33-18-22(20)23(29-24)15-19-8-6-5-7-9-19/h5-9H,4,10-16,18H2,1-3H3,(H,28,32) |
InChI 键 |
PSLLOACYOKFJMA-UHFFFAOYSA-N |
规范 SMILES |
CCCNC(=O)N1CCN(CC1)C2=C(C3=C(COC(C3)(C)C)C(=N2)CC4=CC=CC=C4)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 7-(4-tert-butylphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11590113.png)
![3-(4-chlorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B11590136.png)
![methyl 2-(3-{(E)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11590137.png)
![methyl 6-ethyl-2-[(9H-xanthen-9-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11590141.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B11590147.png)
![4-[(2-Hydroxy-5-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B11590150.png)
![2-{[(4-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]methyl}phenyl (4-methylphenoxy)acetate](/img/structure/B11590154.png)
![(2E)-2-cyano-N-cyclopentyl-3-[2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11590161.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(4-methylphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11590163.png)
![8-(furan-2-yl)-N-(2-methylpropyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11590168.png)

![2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11590195.png)
